molecular formula C17H9ClFN3O3 B2443786 2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 1809501-74-3

2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2443786
CAS No.: 1809501-74-3
M. Wt: 357.73
InChI Key: IZGLMQFVVHKVLI-UHFFFAOYSA-N
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Description

2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a novel chemical entity designed for pharmaceutical research and drug discovery applications. This compound is built on a hybrid pharmacophore strategy, incorporating two privileged medicinal chemistry scaffolds: the 1,2,4-oxadiazole ring and the isoindoline-1,3-dione (phthalimide) moiety . The 1,2,4-oxadiazole heterocycle is known for its favorable bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which contributes to improved metabolic stability and pharmacokinetic profiles in drug candidates . This ring system is present in several FDA-approved drugs and is investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects . The isoindoline-1,3-dione unit is another significant pharmacophore with documented biological potential. Derivatives have demonstrated potent inhibitory activity against enzymes like acetylcholinesterase (AChE), which is a key target in neurodegenerative disease research . Furthermore, this scaffold has shown promise in anticancer applications, with some compounds exhibiting antimitotic activity against a broad panel of human tumor cell lines . The specific substitution pattern with the 2-chloro-6-fluorophenyl group on the oxadiazole ring is designed to influence the molecule's electronic properties and its ability to interact with biological targets. The integration of these two fragments into a single molecule is intended to create multi-target agents or to enhance binding affinity and selectivity, making it a valuable tool for researchers exploring new therapeutic areas, particularly in oncology and central nervous system (CNS) disorders. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClFN3O3/c18-11-6-3-7-12(19)14(11)15-20-13(25-21-15)8-22-16(23)9-4-1-2-5-10(9)17(22)24/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGLMQFVVHKVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClFN2O2C_{17}H_{14}ClFN_2O_2 with a molecular weight of approximately 332.757 g/mol . Its structure features an isoindoline core linked to an oxadiazole moiety, which is known for various biological activities.

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit diverse pharmacological effects. The mechanisms through which this compound exerts its activity include:

  • Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Studies conducted by the National Cancer Institute (NCI) revealed that it exhibits antimitotic properties with mean growth inhibition (GI50) values around 15.72μM15.72\mu M against tested human tumor cells .
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although specific data on this property remains limited.

In Vitro Studies

Table 1 summarizes the biological activity data from various in vitro studies:

StudyCell Line TestedGI50 (µM)Mechanism
NCI AssayHuman Tumor Cells15.72Antimitotic
Antimicrobial AssayE. coli & S. aureusNot specifiedBacterial Inhibition

Case Studies

  • Anticancer Efficacy : A study published in MDPI demonstrated that the compound exhibited a cell growth inhibition rate of approximately 12.53% at a concentration of 105M10^{-5}M across a panel of 60 cancer cell lines . This suggests that the compound may be a viable candidate for further development in cancer therapy.
  • Toxicity Assessment : Toxicological evaluations indicate that the compound has an LD50 value of approximately 500 mg/kg when administered intraperitoneally in rodent models . This data is crucial for understanding the safety profile and therapeutic window of the compound.

Q & A

Q. What are the optimal synthetic routes for 2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., isoindoline-1,3-dione precursors). To optimize conditions, employ Design of Experiments (DoE) methodologies to screen variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical factors . Quantum chemical calculations (e.g., density functional theory) may predict intermediate stability and guide experimental parameter selection . Post-synthesis, validate purity via HPLC coupled with mass spectrometry (LC-MS) and characterize using 1H^1 \text{H}-/13C^{13} \text{C}-NMR and FTIR .

Q. How can researchers address solubility challenges during biological activity assays for this compound?

  • Methodological Answer : Solubility issues arise due to the hydrophobic isoindoline-1,3-dione core and aromatic substituents. Use co-solvent systems (e.g., DMSO-water gradients) with incremental titration to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation. Alternatively, synthesize prodrugs by introducing hydrophilic groups (e.g., PEGylation) at non-critical positions while preserving bioactivity. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) are viable for low-solubility binding studies .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1 \text{H}-NMR identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; oxadiazole methylene at δ 4.5–5.0 ppm). 19F^{19} \text{F}-NMR confirms fluorine substitution patterns .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation pathways.
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves polar impurities .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of 1,2,4-oxadiazole formation in this compound?

  • Methodological Answer : Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) hybrid models simulate transition states and intermediates. For example, calculate activation energies for competing cyclization pathways (e.g., 5- vs. 3-substituted oxadiazoles). Solvent effects are modeled via polarizable continuum models (PCM). Machine learning (ML) algorithms trained on existing oxadiazole synthesis data can predict regioselectivity under novel conditions .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Use IC50_{50}/EC50_{50} curves to differentiate target-specific activity from nonspecific cytotoxicity.
  • Omics Integration : Transcriptomic profiling (RNA-seq) identifies pathways affected by the compound. Compare with known cytotoxic agents to disentangle mechanisms.
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 2-chloro-6-fluorophenyl with 4-fluorophenyl) to isolate structural determinants of bioactivity .

Q. How can AI-driven process simulation improve scale-up synthesis for this compound?

  • Methodological Answer : Implement COMSOL Multiphysics with AI modules to model reactor dynamics (e.g., heat transfer in exothermic cyclization steps). Reinforcement learning (RL) optimizes batch vs. continuous flow conditions. Digital twins of pilot-scale reactors predict yield losses due to mixing inefficiencies or byproduct formation. Real-time process analytical technology (PAT) feeds back into simulations for closed-loop control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.